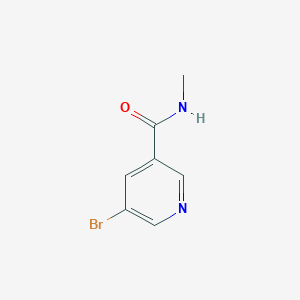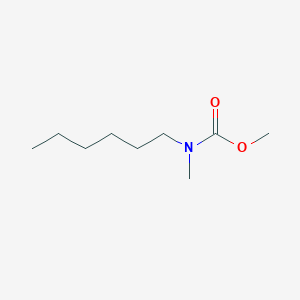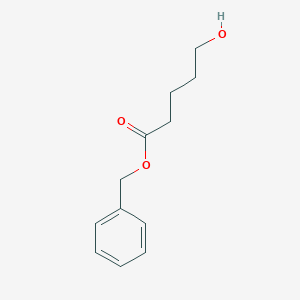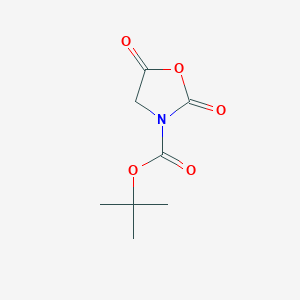
5-Bromo-N-methylnicotinamide
Vue d'ensemble
Description
5-Bromo-N-methylnicotinamide (5-Bromo NMN) is a derivative of nicotinamide, a form of vitamin B3. It is a small molecule that has been used in scientific research for its potential to modulate cellular processes. 5-Bromo NMN has been studied for its ability to regulate gene expression, modulate protein activity, and affect cell signaling pathways. It has been used in a wide range of studies, including those exploring the role of 5-Bromo NMN in cancer, metabolic disorders, and neurological diseases.
Applications De Recherche Scientifique
Application in DNA Repair and Cell Survival
5-Methylnicotinamide, a structurally related compound, has been studied for its role in DNA excision repair and cell survival. A study by Nduka and Shall (1980) found that 5-methylnicotinamide enhances the cytotoxicity of alkylating agents and radiation in mouse lymphoma L1210 cells. The study suggests a role of 5-methylnicotinamide in DNA repair mechanisms, potentially offering insights into the applications of 5-Bromo-N-methylnicotinamide in similar contexts (Nduka & Shall, 1980).
Role in Liver Cirrhosis and Metabolism
The metabolism of nicotinamide and its derivatives, including N-methylnicotinamide, has been examined in the context of liver cirrhosis. Pumpo et al. (2001) discovered that nicotinamide methylation, followed by urinary excretion of N-methylnicotinamide, increases in cirrhotic patients. This suggests a protective role against the toxic effects of intracellular accumulation of nicotinamide in cirrhosis, which could be relevant for this compound in similar metabolic processes (Pumpo et al., 2001).
Investigation in Cell Proliferation
Research by Kidwell and Burdette (1974) on a clone of HeLa cells selected in the presence of 5-methylnicotinamide showed that the resistant cells grew at 70% of the rate of the same cell culture without 5-methylnicotinamide. This could indicate the potential of this compound in cell proliferation studies, as it may exhibit similar properties in affecting cell growth (Kidwell & Burdette, 1974).
Synthesis and Chemical Studies
Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine-based derivatives using a Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine, a compound structurally similar to this compound. This research underlines the significance of such compounds in the synthesis of new chemical entities, which can have various applications in scientific research (Ahmad et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-N-methylnicotinamide is GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation of arginine residues in proteins, which is a post-translational modification involved in various cellular processes including DNA repair, gene regulation, and apoptosis .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function .
Biochemical Pathways
This compound likely affects the biochemical pathways involving its target enzyme. This includes pathways related to ADP-ribosylation . The downstream effects of alterations in these pathways could have significant impacts on cellular functions, including DNA repair and gene regulation .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that this compound could have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on its target enzyme and the associated biochemical pathways . Potential effects could include changes in DNA repair processes and gene regulation . More research is needed to fully understand these effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular environment .
Analyse Biochimique
Biochemical Properties
5-Bromo-N-methylnicotinamide plays a significant role in biochemical reactions, particularly those involving nicotinamide adenine dinucleotide (NAD+)-dependent redox reactions. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide to form 1-methylnicotinamide . This interaction is crucial as it affects the levels of nicotinamide adenine dinucleotide and other related metabolites, thereby influencing various metabolic pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the levels of nicotinamide adenine dinucleotide, which in turn affects redox reactions and signaling pathways . Additionally, it has been observed to remodel cellular epigenetic states, which can impact gene expression and cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nicotinamide N-methyltransferase. This enzyme uses S-adenosyl-L-methionine as a methyl donor to catalyze the N-methylation of nicotinamide, producing 1-methylnicotinamide and S-adenosyl-L-homocysteine . This reaction influences various metabolic pathways and can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that nicotinamide N-methyltransferase levels can vary in different tissues and under different conditions, which can influence the long-term effects of this compound on cellular function . Additionally, the compound’s impact on cellular metabolism and gene expression may evolve over time, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and gene expression. At higher doses, it may exhibit toxic or adverse effects. For example, studies have shown that high levels of nicotinamide N-methyltransferase can lead to alterations in metabolic pathways and potentially harmful effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nicotinamide metabolism. It interacts with enzymes such as nicotinamide N-methyltransferase, which catalyzes the conversion of nicotinamide to 1-methylnicotinamide . This interaction affects the levels of nicotinamide adenine dinucleotide and other related metabolites, influencing various metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall effects on cellular processes .
Propriétés
IUPAC Name |
5-bromo-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-6(8)4-10-3-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHORMANADMCWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622016 | |
| Record name | 5-Bromo-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153435-68-8 | |
| Record name | 5-Bromo-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)
![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)
![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)


![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)



![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)
